oxonol V

Overview

Description

Oxonol V is not explicitly mentioned in the provided papers. However, the papers discuss various oxo complexes of transition metals, which are compounds that contain an oxygen atom double-bonded to a metal. These complexes are often involved in catalysis and oxidation reactions. For instance, the synthesis of an iron(V)-oxo complex with a macrocyclic tetraamide ligand is reported, which is a likely reactive intermediate in pollutant decomposition reactions . Similarly, oxorhenium(V) complexes with various ligands have been synthesized and characterized, showing potential as catalysts in olefin epoxidation . Mixed-valence oxovanadium(IV/V) dinuclear entities have also been synthesized, displaying interesting structural and spectroscopic properties . These studies contribute to the broader understanding of oxo complexes, which may include compounds like this compound.

Synthesis Analysis

The synthesis of these oxo complexes typically involves the reaction of a metal precursor with ligands under controlled conditions. For example, the iron(V)-oxo complex was synthesized in nearly quantitative yield using a macrocyclic tetraamide ligand . Oxorhenium(V) complexes were synthesized using pyrazole-based aryloxide and quinoline carboxylic acid ligands . The synthesis of mixed-valence oxovanadium(IV/V) complexes involved reacting bis(acetylacetonato)oxovanadium(IV) with heptadentate ligands . These methods demonstrate the versatility and specificity required in the synthesis of oxo complexes.

Molecular Structure Analysis

The molecular structures of these complexes are determined using various analytical techniques, including X-ray crystallography, spectroscopy, and electron paramagnetic resonance. For instance, the iron(V)-oxo complex was characterized to be a spin S = 1/2 complex . The oxorhenium(V) and oxovanadium(IV/V) complexes exhibit diverse geometries, such as distorted octahedral and cis/trans configurations, which are crucial for their reactivity and catalytic properties .

Chemical Reactions Analysis

These oxo complexes are involved in various chemical reactions, particularly in catalysis. The iron(V)-oxo complex is implicated in the decomposition of pollutants . Oxorhenium(V) complexes have been shown to catalyze the epoxidation of olefins . The mixed-valence oxovanadium(IV/V) complexes display oxygen atom transfer capabilities . These reactions are significant for applications in green chemistry and industrial processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of these complexes are influenced by their molecular structures. The stability of these complexes in different environments, such as air and moisture, is a key property for practical applications . Spectroscopic methods provide insights into the electronic structures of these complexes, which are related to their reactivity . The electrochemical properties, as observed through cyclic voltammetry, are also important for understanding the redox behavior of these complexes .

Scientific Research Applications

Interaction with Lipid Vesicles

Oxonol V has been studied for its interaction with lipid vesicles. Clarke and Apell (1989) found that on mixing with vesicles, this compound exhibits an increase in fluorescence, which occurs in two phases. The rapid phase is due to binding to the lipid membrane, and the slower phase may be due to a change in dye conformation or position within the membrane (Clarke & Apell, 1989).

Monitoring Membrane Potential in Yeast Plasma Membrane

Holoubek et al. (2003) employed this compound for monitoring membrane potential (Delta(psi)) generated by Schizosaccharomyces pombe plasma membrane H(+)-ATPase reconstituted into vesicles. This compound was found to have superior sensitivity to Delta(psi) at very low concentration of reconstituted vesicles (Holoubek, Večeř, Opekarová & Sigler, 2003).

Estimating Transmembrane Potential of Chromaffin Granules

Scherman and Henry (1980) used this compound to estimate the transmembrane potential of chromaffin granules, which is generated by a resting-state Donnan equilibrium or an ATP-driven proton pump. They observed fluorescence and absorption changes in response to ATP addition, suggesting the potential for using this compound in studying energization in cellular components (Scherman & Henry, 1980).

Other Applications

- This compound has been used in bacterial viability studies, as observed by Deere et al. (1995) in testing Aeromonas salmonicida sensitivity to antibiotics (Deere, Porter, Edwards & Pickup, 1995).

- Ahmed and Krishnamoorthy (1994) investigated the response of this compound in mitochondrial proton pumps, observing changes in fluorescence intensity in different conditions (Ahmed & Krishnamoorthy, 1994).

- This compound has been employed in studies of cortical spreading depression and seizure activity, as noted by Evans and Smith (1987) (Evans & Smith, 1987).

Mechanism of Action

Target of Action

Oxonol V is primarily targeted towards the large-conductance Ca2±activated K+ (BK) channel . The BK channel plays a crucial role as a key molecule in the negative feedback mechanism regulating membrane excitability and cellular Ca2+ in various cell types .

Mode of Action

This compound interacts with its targets, the BK channels, by acting as a potent BK channel activator . The application of this compound significantly increases whole-cell BK channel currents . It activates whole-cell rBKαβ1 and rBKαβ4 currents in the same concentration range but partially blocks rBKαβ2 currents .

Biochemical Pathways

The BK channel is activated by both the increase of intracellular Ca2+ concentration and membrane depolarization . This compound, being a BK channel activator, likely affects these pathways and their downstream effects.

Pharmacokinetics

It is known that this compound is a slow-response sensitive probe for measuring cellular membrane potential . This suggests that it may have a relatively slow absorption and distribution phase, allowing it to remain in the system for a longer period of time to exert its effects.

Result of Action

The result of this compound’s action is an increase in BK channel currents . This leads to a shift in the activation voltage of the BK channel current to the negative direction .

Action Environment

The action of this compound can be influenced by the environment in which it is used. For instance, the interaction of this compound with unilamellar dioleoylphosphatidylcholine vesicles was investigated using a fluorescence stopped-flow technique . At low dye/lipid concentration ratios, the dye exhibits an increase in fluorescence, which occurs in two phases . This suggests that the lipid environment can influence the action of this compound.

properties

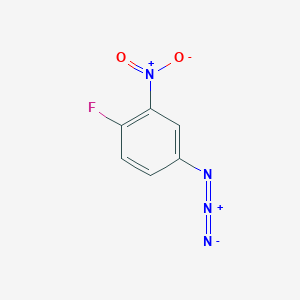

IUPAC Name |

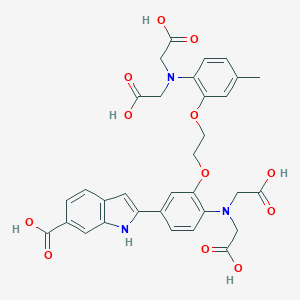

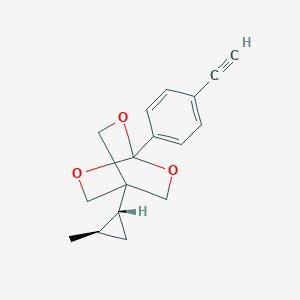

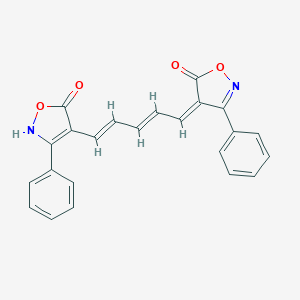

(4Z)-4-[(2E,4E)-5-(5-oxo-3-phenyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-phenyl-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O4/c26-22-18(20(24-28-22)16-10-4-1-5-11-16)14-8-3-9-15-19-21(25-29-23(19)27)17-12-6-2-7-13-17/h1-15,24H/b9-3+,14-8+,19-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUINQLKLKSFJME-UFRBDIPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)ON2)C=CC=CC=C3C(=NOC3=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C(=O)ON2)/C=C/C=C/C=C\3/C(=NOC3=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61389-30-8 | |

| Record name | Oxonol V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061389308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-(5-Hydroxy-3-phenyl-4-isoxazolyl)-2,4-pentadienylidene)-phenyl-isoxazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(5-(5-HYDROXY-3-PHENYL-4-ISOXAZOLYL)-2,4-PENTADIEN-1-YLIDENE)-3-PHENYL-5(4H)-ISOXAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MBE8Z16VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1E)-1,3-Butadien-1-yl]aniline](/img/structure/B149416.png)